Cas no 41670-99-9 (CHITOBIOSE OCTAACETATE)

Chitobiose octaacetate is a chemically modified derivative of chitobiose, where all eight hydroxyl groups are acetylated. This modification enhances its solubility in organic solvents, making it a valuable intermediate in synthetic chemistry and glycoscience research. The compound is particularly useful in the study of chitin and chitosan oligosaccharides, serving as a precursor for further functionalization or as a standard in analytical applications. Its acetylated structure provides stability against enzymatic degradation, facilitating controlled reactions in carbohydrate chemistry. Chitobiose octaacetate is commonly employed in the development of bioactive molecules, glycoconjugates, and materials science applications requiring precise carbohydrate architectures.
CHITOBIOSE OCTAACETATE structure
CHITOBIOSE OCTAACETATE structure
Product Name:CHITOBIOSE OCTAACETATE
CAS No:41670-99-9
MF:C28H40N2O17
MW:676.620409965515
CID:825830
PubChem ID:11072451
Update Time:2025-08-04

CHITOBIOSE OCTAACETATE Chemical and Physical Properties

Names and Identifiers

    • CHITOBIOSE OCTAACETATE
    • Peracetylated Chitobiose
    • hexa-O-acetylchitobiose
    • Peracetylchitobiose
    • CS-0139765
    • s12096
    • [(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate
    • AKOS040756076
    • A-D-GLUCOPYRANOSE,2-(ACETYLAMINO)-2-DEOXY-4-O-[3,4,6-TRI-O-ACETYL-2-(ACETYLAMINO)-2-DEOXY-B-D-GLUCOPYRANOSYL]-,1,3,6-TRIACETATE
    • HY-N8066
    • 41670-99-9
    • (3R,4R,5S,6R)-3-acetamido-5-((2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yloxy)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4-diyl diacetate
    • Inchi: 1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19-,20-,21-,22-,23-,24-,25-,26-,27?,28+/m1/s1
    • InChI Key: JUYKRZRMNHWQCD-NCBZWLQXSA-N
    • SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)NC(C)=O)[C@@H]1[C@@H](COC(C)=O)OC([C@@H]([C@H]1OC(C)=O)NC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 676.23300
  • Monoisotopic Mass: 676.23269781g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 19
  • Heavy Atom Count: 47
  • Rotatable Bond Count: 20
  • Complexity: 1210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 244Ų

Experimental Properties

  • Melting Point: 304-405°C dec.
  • PSA: 243.69000
  • LogP: -0.90300

CHITOBIOSE OCTAACETATE Pricemore >>

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Additional information on CHITOBIOSE OCTAACETATE

CHITOBIOSE OCTAACETATE (CAS No. 41670-99-9): A Comprehensive Overview in Modern Chemical and Biomedical Research

CHITOBIOSE OCTAACETATE, with the chemical identifier CAS No. 41670-99-9, is a specialized derivative of chitosan, a naturally occurring polysaccharide with significant applications in pharmaceuticals, biotechnology, and materials science. This compound has garnered considerable attention due to its unique structural properties and versatile functionalities, making it a valuable asset in various research and industrial applications.

The molecular structure of CHITOBIOSE OCTAACETATE consists of an octaacetate-functionalized chitobiose backbone. Chitobiose, a disaccharide unit derived from chitosan, is obtained by the partial hydrolysis of chitin. The octaacetylation process introduces acetyl groups at specific positions along the chitobiose chain, enhancing its solubility in organic solvents and imparting additional biochemical properties that make it highly suitable for biomedical applications.

In recent years, CHITOBIOSE OCTAACETATE has been extensively studied for its potential in drug delivery systems. Its biodegradable and biocompatible nature allows it to serve as an effective carrier for therapeutic agents. Research has demonstrated its ability to encapsulate hydrophobic drugs, protecting them from degradation and facilitating controlled release profiles. This property is particularly advantageous in developing targeted therapies where sustained drug release is critical for efficacy.

The use of CHITOBIOSE OCTAACETATE in tissue engineering is another area of significant interest. Its structural similarity to natural glycosaminoglycans (GAGs) makes it an ideal scaffold material for promoting cell adhesion, proliferation, and differentiation. Studies have shown that CHITOBIOSE OCTAACETATE-based hydrogels can be tailored to mimic the extracellular matrix (ECM) environment, providing a supportive platform for regenerative medicine applications.

Moreover, the chemical modification of chitobiose to form CHITOBIOSE OCTAACETATE enhances its interaction with biological molecules. This property has been exploited in the development of biosensors and diagnostic tools. The compound's ability to bind specific biomolecules selectively makes it useful for detecting pathogens or monitoring metabolic markers in clinical settings.

The pharmacokinetic behavior of drugs delivered via CHITOBIOSE OCTAACETATE has been a focal point of research. Studies indicate that this compound can prolong drug circulation time while reducing systemic toxicity. This is attributed to its mucoadhesive properties, which allow it to adhere to mucosal surfaces, thereby delaying drug absorption and minimizing side effects.

In the realm of nanotechnology, CHITOBIOSE OCTAACETATE has been incorporated into various nanocarriers, including liposomes and polymeric nanoparticles. These formulations have shown promise in enhancing drug bioavailability and improving therapeutic outcomes. The versatility of CHITOBIOSE OCTAACETATE as a nanocarrier lies in its ability to be functionalized with targeting ligands, enabling site-specific delivery of therapeutic agents.

The environmental impact of using derivatives like CHITOBIOSE OCTAACETATE has also been evaluated. Chitosan and its derivatives are renewable resources derived from crustacean shells, making them environmentally sustainable alternatives to synthetic polymers. Research suggests that CHITOBIOSE OCTAACETATE-based materials can be safely degraded by microbial enzymes, reducing ecological footprint.

The regulatory landscape for biomedical applications involving CHITOBIOSE OCTAACETATE is evolving alongside advancements in biotechnology. Regulatory agencies are increasingly recognizing the potential of such natural-derived polymers and are establishing guidelines to ensure their safe and effective use in medical products. This evolving framework bodes well for the future commercialization of drugs and medical devices incorporating CHITOBIOSE OCTAACETATE.

In conclusion, CHITOBIOSE OCTAACETATE (CAS No. 41670-99-9) represents a remarkable advancement in biomedical materials science. Its unique properties make it an invaluable tool in drug delivery, tissue engineering, diagnostics, and nanotechnology. As research continues to uncover new applications and optimize formulations containing this compound, its role in improving healthcare outcomes is set to expand significantly.

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